molecular formula C10H8N2O2 B1277714 3-(1H-pyrazol-4-yl)benzoic Acid CAS No. 1002535-21-8

3-(1H-pyrazol-4-yl)benzoic Acid

Cat. No. B1277714
CAS RN: 1002535-21-8
M. Wt: 188.18 g/mol
InChI Key: BXSUQWZHUHROLP-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)benzoic Acid is a compound that belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The benzoic acid moiety attached to the pyrazole ring suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with acid chloride and amines is a common synthetic route . Another approach involves a one-pot, three-component synthesis under solvent-free conditions, which is an efficient method to create pyrazole derivatives . Additionally, a simple and rapid synthesis using Meldrum's acid from corresponding carboxaldehydes has been reported, which is a noteworthy method due to its simplicity and rapidity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a pyrazole derivative was determined to crystallize in the triclinic crystal system, with a significant dihedral angle between the pyrazole and thiophene rings indicating a twisted conformation . Another study reported the crystal packing of a pyrazole derivative stabilized by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The functionalization reactions of pyrazole carboxylic acids with aminophenols lead to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . Additionally, the formation of mixed crystals through hydrogen bonding between pyrazoles and benzoic acids has been observed, which can influence the physical properties and potential applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding in the crystal structure can lead to the formation of supramolecular assemblies, which are important for the material's stability and potential applications . The thermal decomposition and nonlinear optical properties of these compounds have also been studied, revealing their potential for various applications . The electronic structures and molecular geometries can be optimized using computational methods to better understand the properties of these molecules .

Scientific Research Applications

Molecular Interactions and Biological Activities

  • Pyrazole derivatives, including those related to 3-(1H-pyrazol-4-yl)benzoic acid, have shown promising activities in biological contexts. For instance, a study highlighted the synthesis of various pyrazole derivatives and their successful testing for antimicrobial activities against bacterial and fungal strains. Their antimicrobial activities were in agreement with molecular docking results, which implies potential applications in pharmacology (Shubhangi et al., 2019).

Optical Nonlinearity and Potential Applications

  • Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the pyrazole family, demonstrated significant optical nonlinearity. These compounds are potential candidates for optical limiting applications, highlighting the relevance of pyrazole derivatives in materials science (B. Chandrakantha et al., 2013).

Metal-Organic Frameworks and Catalytic Properties

  • Pyrazolate-bridged metal–organic frameworks involving pyrazole-based ligands have been studied for their exceptional thermal and chemical stability. These frameworks, with exposed metal sites, show potential in catalytic processes and could open new avenues for testing metal–organic frameworks in various industrial applications (V. Colombo et al., 2011).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification, indicating that it may be harmful if swallowed . The safety signal word for this compound is "Warning" .

properties

IUPAC Name

3-(1H-pyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSUQWZHUHROLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428319
Record name 3-(1H-pyrazol-4-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1002535-21-8
Record name 3-(1H-pyrazol-4-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Pyrazol-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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